molecular formula C13H10F3NO3 B2637378 Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate CAS No. 1346526-84-8

Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate

Cat. No.: B2637378
CAS No.: 1346526-84-8
M. Wt: 285.222
InChI Key: KJPOLAQGBBIMJP-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate is a synthetic organic compound characterized by its unique oxazole ring structure, which is substituted with a benzyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromo-1-(trifluoromethyl)ethanone can react with an amide under basic conditions to form the oxazole ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl bromide is commonly used as the benzylating agent.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxazole ring or the trifluoromethyl group, potentially yielding a variety of reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

    Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylate.

    Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylic acid: The carboxylic acid analog of the compound.

    Benzyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate: A thiazole analog with similar substituents.

Uniqueness: Benzyl 4-methyl-2-(trifluoromethyl)oxazole-5-carboxylate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in drug design, where such properties can improve the pharmacokinetic and pharmacodynamic profiles of potential therapeutics.

Properties

IUPAC Name

benzyl 4-methyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-8-10(20-12(17-8)13(14,15)16)11(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPOLAQGBBIMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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